1,1-Dimethyl-3-(1-methylbenzotriazol-5-yl)urea
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Overview
Description
1,1-Dimethyl-3-(1-methylbenzotriazol-5-yl)urea is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-(1-methylbenzotriazol-5-yl)urea typically involves the reaction of 1-methylbenzotriazole with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-(1-methylbenzotriazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles can be used, and the reactions are often facilitated by catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
1,1-Dimethyl-3-(1-methylbenzotriazol-5-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized as a corrosion inhibitor, UV filter, and in the production of materials for solar and photovoltaic cells
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-(1-methylbenzotriazol-5-yl)urea involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s ability to bind to different targets makes it versatile in its applications .
Comparison with Similar Compounds
Similar Compounds
4(5)-Methylbenzotriazole: Known for its corrosion inhibition properties and used in similar industrial applications.
Benzimidazole-substituted benzotriazole: Exhibits significant antiviral and antimicrobial activities.
Tolyltriazole: Another benzotriazole derivative with applications in corrosion inhibition and industrial processes.
Uniqueness
1,1-Dimethyl-3-(1-methylbenzotriazol-5-yl)urea stands out due to its unique combination of the dimethylurea and benzotriazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,1-dimethyl-3-(1-methylbenzotriazol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-14(2)10(16)11-7-4-5-9-8(6-7)12-13-15(9)3/h4-6H,1-3H3,(H,11,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXPUUPMJLSKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)N(C)C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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